molecular formula C18H21N3O3S B4854417 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B4854417
M. Wt: 359.4 g/mol
InChI Key: MOCCYLSEDRFKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as DASDA, is a novel compound that has attracted the attention of researchers due to its potential therapeutic applications. DASDA is a spirocyclic compound that has a unique chemical structure, making it an interesting target for chemical synthesis and biological evaluation.

Mechanism of Action

The mechanism of action of 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In cancer cells, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In inflammation cells, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to inhibit the activation of NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα. In neurological cells, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been reported to reduce oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and suppressing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to inhibit cell proliferation, induce apoptosis, and suppress tumor growth. In inflammation cells, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been reported to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB signaling pathway, and alleviate inflammatory responses. In neurological cells, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to reduce oxidative stress, suppress neuroinflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its unique chemical structure, high potency, and low toxicity. 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be easily synthesized using a simple and cost-effective method, making it a suitable target for chemical modification and optimization. However, there are also some limitations for lab experiments, such as its poor solubility in water and limited bioavailability. These issues can be addressed by developing new formulations and delivery systems.

Future Directions

There are several potential future directions for 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide research, including the development of new analogs with improved pharmacological properties, the investigation of its therapeutic potential in other diseases, and the elucidation of its molecular mechanism of action. Additionally, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be used as a lead compound for the development of new drugs with different chemical scaffolds and biological activities. Overall, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a promising compound that has the potential to be developed into a new class of therapeutic agents.

Scientific Research Applications

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological research, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-16(12-21-8-6-18(7-9-21)23-10-11-24-18)20-17-19-15(13-25-17)14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCCYLSEDRFKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
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2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
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2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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